![molecular formula C28H31NO3 B14313448 4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine CAS No. 112767-12-1](/img/structure/B14313448.png)
4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical formula is C24H29NO3 .
- The compound features a piperidine ring substituted with a diphenylmethylidene group and a trimethoxyphenylmethyl group.
- TMTM exhibits interesting pharmacological properties and has been studied for various applications.
4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine: , is a piperidine derivative.
Méthodes De Préparation
- Synthetic Routes :
- One common synthetic route involves the condensation of 4-methoxybenzaldehyde with diphenylmethane in the presence of an acid catalyst.
- The resulting intermediate undergoes cyclization with piperidine to form TMTM.
- Reaction Conditions :
- Acid-catalyzed condensation: Typically carried out in an organic solvent (e.g., ethanol or toluene) at elevated temperatures.
- Cyclization: Performed under reflux conditions using piperidine and a suitable solvent.
- Industrial Production :
- TMTM is not produced on an industrial scale due to its specialized applications.
Analyse Des Réactions Chimiques
- Reactions :
- Oxidation : TMTM can undergo oxidation reactions, leading to the formation of various oxidation products.
- Reduction : Reduction of the diphenylmethylidene group may yield reduced derivatives.
- Substitution : Substitution reactions can occur at the piperidine nitrogen or the aromatic rings.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like chromium(VI) oxide , manganese dioxide , or peracids .
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride .
- Substitution : Various electrophiles (e.g., alkyl halides, acyl chlorides) under appropriate conditions.
- Major Products :
- Oxidation may yield aldehydes, ketones, or carboxylic acids.
- Reduction could produce secondary amines.
- Substitution reactions lead to various derivatives.
Applications De Recherche Scientifique
- Chemistry : TMTM serves as a building block for designing novel organic molecules.
- Biology : It has been investigated for potential bioactivity, including antiproliferative and anti-inflammatory effects.
- Medicine : TMTM derivatives may have applications in drug discovery.
- Industry : Limited industrial use, but its structural motifs inspire new compounds.
Mécanisme D'action
- TMTM’s mechanism of action depends on its specific derivatives.
- It may interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise targets and pathways.
Comparaison Avec Des Composés Similaires
- Similar Compounds :
- 2,4,5-Trimethoxyphenethylamine (also known as TMA-2 ): Shares the trimethoxyphenyl group but lacks the piperidine ring.
- Diphenylmethane : The parent compound without the piperidine or trimethoxyphenyl groups.
- Uniqueness of TMTM :
- TMTM combines both aromatic and piperidine moieties, making it structurally distinct.
- Its unique combination of functional groups contributes to its diverse properties.
Propriétés
Numéro CAS |
112767-12-1 |
|---|---|
Formule moléculaire |
C28H31NO3 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
4-benzhydrylidene-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C28H31NO3/c1-30-25-15-14-24(27(31-2)28(25)32-3)20-29-18-16-23(17-19-29)26(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15H,16-20H2,1-3H3 |
Clé InChI |
WNHZBCCFSHNTLC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)CN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


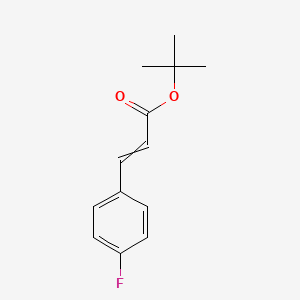
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)

![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
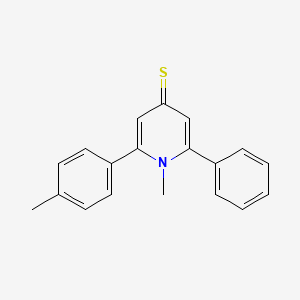
![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
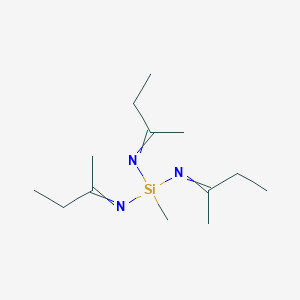
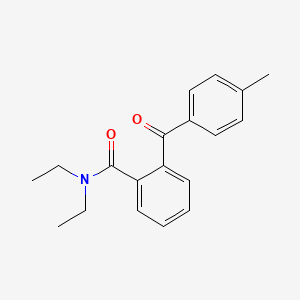
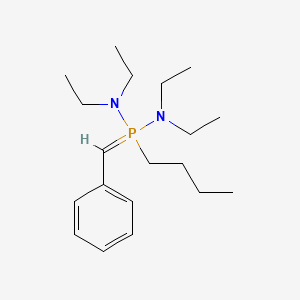

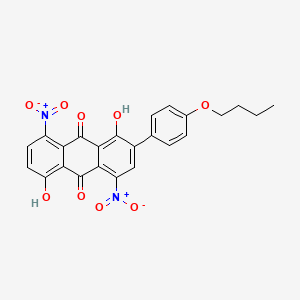
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
